2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one
Description
Properties
CAS No. |
228119-09-3 |
|---|---|
Molecular Formula |
C19H14F6N2O4 |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-6,7,8-trimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H14F6N2O4/c1-29-12-7-11-13(15(31-3)14(12)30-2)26-16(27-17(11)28)8-4-9(18(20,21)22)6-10(5-8)19(23,24)25/h4-7H,1-3H3,(H,26,27,28) |
InChI Key |
XBBCMELCXFQMND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 6,7,8-trimethoxyquinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced quinazolinone compounds .
Scientific Research Applications
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds[][3].
Mechanism of Action
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups contribute to its stability and reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds.
Structural and Substituent Differences
- Target Compound: Substituents: 3,5-bis(trifluoromethyl)phenyl (position 2); 6,7,8-trimethoxy (quinazolinone core). Key Features: High electron-withdrawing capacity (-CF₃) and moderate solubility (methoxy groups).
- Compound 4l (from ): Structure: 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one . Substituents: Multiple 4-methoxyphenyl groups and a tetrahydroquinazolinone moiety. Key Features: Enhanced solubility due to methoxy groups but reduced rigidity (tetrahydro core).
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~525.3 | N/A | ~4.2¹ |
| Compound 4l | ~908.9 | 228–230 | ~5.8² |
¹Predicted using ChemDraw. ²Estimated based on methoxy group count.
- The target compound’s trifluoromethyl groups increase hydrophobicity (higher LogP) compared to 4l’s methoxy-rich structure. However, 4l’s higher molecular weight and tetrahydro core may reduce membrane permeability.
Biological Activity
The compound 2-(3,5-bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅F₆N₃O₃
- Molecular Weight : 405.32 g/mol
- CAS Number : Not specified in the provided data
The biological activity of quinazoline derivatives often involves interaction with specific molecular targets within cells:
- Inhibition of Kinases : Many quinazoline compounds act as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
- Induction of Apoptosis : Some studies suggest that quinazoline derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
- Antimicrobial Activity : Compounds with trifluoromethyl groups are often associated with enhanced antimicrobial properties against resistant bacterial strains.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Studies :
- A study on naphthofuran compounds indicated that derivatives similar to quinazolines can inhibit liver tumor growth by modulating the HNF 4α pathway and affecting STAT3 signaling. The compound demonstrated significant growth inhibition in HepG2 and Hep3B cell lines at concentrations ranging from 1 to 10.8 µM over various time periods .
-
Antimicrobial Efficacy :
- Research on related compounds showed that those with a trifluoromethyl group effectively inhibited the growth of Staphylococcus aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This suggests a promising avenue for treating infections caused by resistant strains.
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
